2'-Acetyl[1,1'-biphenyl]-3-carbonitrile 2'-Acetyl[1,1'-biphenyl]-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17208836
InChI: InChI=1S/C15H11NO/c1-11(17)14-7-2-3-8-15(14)13-6-4-5-12(9-13)10-16/h2-9H,1H3
SMILES:
Molecular Formula: C15H11NO
Molecular Weight: 221.25 g/mol

2'-Acetyl[1,1'-biphenyl]-3-carbonitrile

CAS No.:

Cat. No.: VC17208836

Molecular Formula: C15H11NO

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

2'-Acetyl[1,1'-biphenyl]-3-carbonitrile -

Specification

Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
IUPAC Name 3-(2-acetylphenyl)benzonitrile
Standard InChI InChI=1S/C15H11NO/c1-11(17)14-7-2-3-8-15(14)13-6-4-5-12(9-13)10-16/h2-9H,1H3
Standard InChI Key YDGYDOTTWFPNPQ-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC=CC=C1C2=CC=CC(=C2)C#N

Introduction

Structural and Molecular Characteristics

Spectroscopic Data

While experimental spectra for this compound are unavailable, analogous biphenyl nitriles exhibit characteristic peaks in NMR and IR spectroscopy:

  • ¹H NMR: Aromatic protons resonate between δ 7.2–8.1 ppm, with the acetyl methyl group appearing as a singlet near δ 2.6 ppm .

  • ¹³C NMR: The nitrile carbon typically appears at δ 115–120 ppm, while the carbonyl carbon of the acetyl group resonates near δ 200 ppm .

  • IR: Strong absorption bands at ~2,250 cm⁻¹ (C≡N stretch) and ~1,680 cm⁻¹ (C=O stretch) .

Synthesis and Reaction Pathways

Friedel-Crafts Acetylation

The acetyl group can be introduced via Friedel-Crafts acylation, a method validated for biphenyl systems . A proposed synthesis route involves:

  • Substrate: [1,1'-Biphenyl]-3-carbonitrile.

  • Reagents: Acetyl chloride (AcCl) and Lewis acid catalyst (e.g., AlCl₃).

  • Conditions: 0–25°C in dichloroethane (DCE), 4–6 hours .

Mechanism:

Biphenyl-CN+CH₃COClAlCl₃Biphenyl-COCH₃-CN+HCl\text{Biphenyl-CN} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃}} \text{Biphenyl-COCH₃-CN} + \text{HCl}

The reaction proceeds via electrophilic substitution, with AlCl₃ activating the acetyl chloride to form an acylium ion .

Alternative Pathways

  • Suzuki-Miyaura Coupling: Aryl boronic acids and nitrile-bearing halides could assemble the biphenyl framework .

  • Electrochemical Methods: Recent advances in C–N bond formation via electrochemical desulfurization (e.g., using benzotriazole) may enable functionalization of pre-acetylated intermediates .

Physicochemical Properties

Thermal Stability

Based on analogous nitriles (e.g., 4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile), the compound is expected to decompose above 250°C . Phase change enthalpies (ΔH) for similar biphenyls range from 25–35 kJ/mol, suggesting moderate thermal stability .

Solubility and Partitioning

  • Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform).

  • logP (Predicted): ~3.2, indicating moderate hydrophobicity due to the nitrile and acetyl groups .

Applications in Research and Industry

Pharmaceutical Intermediates

Biphenyl nitriles are key precursors in antiviral and antibiotic agents . The acetyl group may enhance binding to biological targets (e.g., kinase enzymes) by participating in hydrogen bonding .

Materials Science

  • Fluorescent Probes: Nitrile- and acetyl-substituted aromatics exhibit tunable emission properties. For example, 4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile is used in staining applications .

  • Polymer Additives: The nitrile group can act as a stabilizer in high-temperature polymers.

Future Directions

  • Synthetic Optimization: Explore microwave-assisted or flow chemistry to improve acylation yields.

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Computational Modeling: Use ESP charge analysis to predict reactivity at the 2'- and 3-positions for further functionalization .

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